4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves multiple steps, starting with the preparation of the chloropyrimidine derivative. The chloropyrimidine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is further reacted with methylpyrrolidinone to yield the final product. Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .
Scientific Research Applications
4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets in the body. This compound is known to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. By activating GPR119, the compound stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1), thereby helping to regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another GPR119 agonist with similar therapeutic applications
1-({(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxido-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl}amino)cyclobutyl]methanol: A structurally related compound with potential pharmacological activity
Uniqueness
4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is unique due to its specific molecular structure, which allows it to selectively target GPR119 and exert its therapeutic effects. Its ability to stimulate both insulin release and incretin hormone secretion makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
IUPAC Name |
4-[[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c1-19-9-11(6-14(19)21)10-20-4-2-13(3-5-20)22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJQVTUPQCPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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